(3-Methoxy-1,2-phenylene)dimethanol
Overview
Description
(3-Methoxy-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H12O3 It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and two hydroxymethyl groups (-CH2OH) at the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-phenylene)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-methoxybenzaldehyde.
Reduction: The aldehyde group of 3-methoxybenzaldehyde is reduced to a hydroxymethyl group using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroxymethylation: The hydroxymethylation of the aromatic ring is achieved by reacting the intermediate with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form corresponding alcohols or alkanes using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of (3-Methoxy-1,2-phenylene)dicarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted this compound compounds.
Scientific Research Applications
(3-Methoxy-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions with enzymes, receptors, and other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
(4-Methoxy-1,2-phenylene)dimethanol: Similar structure but with the methoxy group at the 4-position.
(3-Methyl-1,2-phenylene)dimethanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: (3-Methoxy-1,2-phenylene)dimethanol is unique due to the specific positioning of the methoxy group and hydroxymethyl groups, which influence its chemical reactivity and potential applications. The presence of the methoxy group at the 3-position provides distinct electronic and steric effects compared to its analogs.
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-methoxyphenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCTHYCDFIHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565039 | |
Record name | (3-Methoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90047-52-2 | |
Record name | (3-Methoxy-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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